methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a triazole ring, a difluoromethoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)phenylhydrazine with ethyl 2-cyanoacetate to form the triazole ring, followed by esterification with methyl benzoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and triazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
- Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
Uniqueness
Methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14F2N4O4 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
methyl 3-[[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H14F2N4O4/c1-27-17(26)11-3-2-4-12(9-11)22-16(25)15-21-10-24(23-15)13-5-7-14(8-6-13)28-18(19)20/h2-10,18H,1H3,(H,22,25) |
InChI Key |
GDQATMPZQLYVCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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